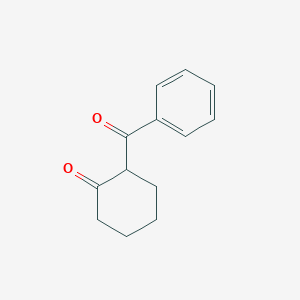

2-Benzoylcyclohexanone

概要

説明

2-Benzoylcyclohexanone is an organic compound with the molecular formula C13H14O2. It is a derivative of cyclohexanone, where a benzoyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: 2-Benzoylcyclohexanone can be synthesized through the reaction between the silyl enol ether of cyclohexanone and benzoyl fluoride . The reaction typically involves the following steps:

- Formation of the silyl enol ether from cyclohexanone.

- Reaction of the silyl enol ether with benzoyl fluoride to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

化学反応の分析

Stork Enamine Acylation and Aldol Condensation

2-Benzoylcyclohexanone is synthesized via Stork enamine acylation followed by acid-catalyzed aldol condensation (Fig. 1) :

- Enamine formation : Cyclohexanone reacts with pyrrolidine under acidic conditions to form N-(1-cyclohexenyl)pyrrolidine.

- Benzoylation : Treatment with benzoic anhydride yields this compound (II).

- Aldol condensation : Reaction with 3-bromo-4-hydroxybenzaldehyde in acetic acid/sulfuric acid produces BBHC (2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol) .

Key conditions :

- Benzoylation: Dean-Stark distillation setup, toluene, p-toluenesulfonic acid.

- Aldol condensation: Acetic acid, H₂SO₄ catalyst, 5 mmol reactants .

Silyl Enol Ether Route

An alternative synthesis involves the reaction of silyl enol ether of cyclohexanone with benzoyl fluoride , yielding this compound in high purity (98.85%) .

| Method | Reactants | Catalyst | Yield | Purity |

|---|---|---|---|---|

| Stork enamine acylation | Cyclohexanone, benzoic anhydride | Pyrrolidine | ~70% | 98.85% |

| Silyl enol ether | Cyclohexanone silyl ether, benzoyl fluoride | None | >90% | 98% |

Pyruvic Acid Condensation

This compound undergoes acid-catalyzed condensation with pyruvic acid or its derivatives (e.g., ethyl pyruvate) to form 7-benzoyl-3-methyl-2,4,5,6-tetrahydro-benzo[b]furan-2-one (IV), which aromatizes to m-benzoyl-hydratropic acid (I) under high-temperature conditions .

Mechanism :

- Condensation : 150°C, 15 hours with p-toluenesulfonic acid.

- Aromatization : 230°C, 10 hours with pyridine hydrochloride .

Key product :

Tandem Photoredox Cyclization

Under UV light, this compound participates in a radical relay process involving:

- Intermolecular coupling : Forms linear ketone intermediates via acyl azolium radicals.

- Intramolecular cyclization : Generates α,β-disubstituted cyclohexanones (e.g., 3a ) in 90% yield .

Conditions :

Type II Cyclization

Irradiation of this compound derivatives (e.g., 2-benzoyl-2-methylcyclohexanone) induces Norrish-Type II cyclization , yielding ring-opened products like 4-benzoyl-2-methylcyclohexanone (79% yield) .

Mechanistic pathway :

- γ-Hydrogen abstraction by the benzoyl carbonyl.

- Cyclization to a biradical intermediate.

- Ring opening or H-atom transfer .

Racemization Studies

This compound exhibits solvent-dependent racemization due to keto-enol tautomerism:

| Solvent | Half-life (t₁/₂) | Activation Energy (kJ/mol) |

|---|---|---|

| Hexanes | 552 hours | 108.4 |

| Ethanol | 23.8 hours | 85.2 |

| Hexanes/EtOH (1:1) | 12.1 hours | 76.9 |

The rate increases in polar protic solvents due to stabilization of the enolic transition state .

Biological Activity Modulation

This compound derivatives (e.g., BBHC) show antinociceptive activity via:

- Nitric oxide (NO) inhibition : IC₅₀ = 15.2 µM in RAW 264.7 macrophages .

- l-Arginine-NO-cGMP-ATP-sensitive K⁺ channel pathway : Mediates peripheral and central pain relief in murine models .

Key findings :

科学的研究の応用

Medicinal Chemistry Applications

2-Benzoylcyclohexanone has been explored for its pharmacological properties, particularly its potential as an antinociceptive agent. Recent studies have highlighted its effectiveness in pain management through various biochemical pathways.

Antinociceptive Activity

Research has demonstrated that derivatives of this compound, such as 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol (BBHC), exhibit significant antinociceptive effects in murine models. The mechanism involves the l-arginine-nitric oxide-cyclic guanosine monophosphate (cGMP)-ATP-sensitive potassium channel pathway, which plays a crucial role in mediating pain response .

Table 1: Antinociceptive Effects of BBHC in Animal Models

| Dosage (mg/kg) | Pain Model | Response Observed |

|---|---|---|

| 0.1 | Acetic acid-induced constriction | Significant inhibition |

| 0.3 | Formalin-induced paw licking | Notable latency increase |

| 1.0 | Thermal stimulus | Enhanced pain threshold |

| 3.0 | Combination of models | Robust antinociceptive activity |

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel compounds.

Synthesis of Diarylpentanoids

The compound is utilized in the synthesis of various diarylpentanoid analogues, which are known for their enhanced bioavailability and pharmacological properties compared to traditional compounds like curcumin . The synthetic routes often involve the condensation of this compound with other reagents such as pyruvic acid, yielding derivatives with diverse biological activities .

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Reagents Used | Products Obtained |

|---|---|---|

| Condensation | Pyruvic acid | m-benzoyl-hydratropic acid |

| Photochemical reactions | UV irradiation | Cyclization products from benzoyl derivatives |

| Tandem reactions | Carbene and photoredox catalysts | Substituted cycloalkanones |

Photochemical Applications

The photoreactivity of this compound has been extensively studied, revealing its potential in photochemical processes.

Type II Photoreaction

The compound undergoes Type II photoreactions efficiently, which are critical for applications in photochemistry and materials science. These reactions can lead to the formation of complex molecular structures that are useful in various industrial applications .

Table 3: Photochemical Properties of this compound

| Property | Value/Description |

|---|---|

| Photoreactivity | High under UV irradiation |

| Reaction Type | Type II |

| By-products | Cyclization products |

作用機序

The mechanism of action of 2-Benzoylcyclohexanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. Additionally, its benzoyl group can participate in various chemical transformations, influencing the overall reactivity and interaction with other molecules.

類似化合物との比較

2-Acetylcyclohexanone: Similar in structure but with an acetyl group instead of a benzoyl group.

2-Isobutyrylcyclohexanone: Contains an isobutyryl group, differing in the alkyl chain attached to the carbonyl group.

Cyclohexyl phenyl ketone: Similar in having a phenyl group attached to the cyclohexanone ring.

Uniqueness: 2-Benzoylcyclohexanone is unique due to its specific benzoyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

生物活性

2-Benzoylcyclohexanone, a compound with the chemical formula C13H14O2, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the existing literature on its biological properties, focusing on its antinociceptive effects, photochemical behavior, and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by a cyclohexanone ring substituted with a benzoyl group at the 2-position. Its structure can be represented as follows:

This compound exhibits notable photochemical properties, undergoing Type II reactions under specific conditions, which can influence its reactivity and interactions in biological systems .

Antinociceptive Activity

Recent studies have highlighted the antinociceptive effects of related compounds, particularly focusing on derivatives like 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol (BBHC). These studies suggest that the antinociceptive activity may be mediated through the nitric oxide (NO) pathway and ATP-sensitive potassium channels.

The proposed mechanism involves:

- Inhibition of Nitric Oxide Production : BBHC has demonstrated significant inhibitory activity on NO production in RAW 264.7 macrophages with an IC50 value of 15.2 µM .

- Activation of ATP-Sensitive Potassium Channels : The antinociceptive effect was shown to be enhanced by pre-treatment with ODQ, a soluble guanylyl cyclase inhibitor, indicating that the NO-cGMP pathway plays a crucial role in mediating pain relief .

Experimental Findings

The following table summarizes key findings from studies on the antinociceptive activity of BBHC and related compounds:

| Compound | Dosage (i.p.) | Antinociceptive Effect | Mechanism |

|---|---|---|---|

| BBHC | 1 mg/kg | Significant | NO-cGMP pathway activation |

| ODQ | 2 mg/kg | Enhanced BBHC effect | Soluble guanylyl cyclase inhibition |

| Glibenclamide | 10 mg/kg | Reversal of BBHC effect | ATP-sensitive K+ channel blockade |

Photochemical Behavior

The photochemical behavior of this compound has been studied extensively. It undergoes efficient Type II photoreactions, which are influenced by factors such as solvent and molecular conformation. The compound demonstrates high photoreactivity due to cyclohexanone ring inversion, which facilitates various reaction pathways upon irradiation .

Case Studies and Applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Benzoylcyclohexanone, and how can reaction conditions be optimized?

- Methodology : A common approach involves the dehydrogenation of benzylidenecyclohexanone derivatives using catalysts like palladium or platinum under mild conditions (e.g., ambient temperature) to minimize isomer formation . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading, and reaction time. Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC.

- Characterization : Confirm product purity using H/C NMR, IR (e.g., carbonyl stretch at ~1700 cm), and mass spectrometry (molecular ion peak at m/z 202) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation (H335), skin irritation (H315), and eye damage (H319). In case of exposure, rinse skin with soap/water for 15 minutes and flush eyes with saline solution .

- Storage : Store in airtight containers away from oxidizing agents at 2–8°C to prevent decomposition .

Q. How can researchers validate the structural conformation of this compound?

- Techniques : X-ray crystallography provides definitive stereochemical data. Alternatively, NOESY NMR can identify spatial proximity between protons on the cyclohexanone ring and benzoyl group. Computational methods (DFT calculations) predict stable conformers and compare them with experimental data .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

- Experimental Design : Perform kinetic studies using nucleophiles (e.g., Grignard reagents) with varying steric bulk (methyl vs. tert-butyl). Monitor reaction rates via UV-Vis spectroscopy or F NMR (if fluorinated analogs are used). Compare results with computational models (e.g., Gaussian) to correlate transition-state energies with substituent effects .

- Data Interpretation : Contradictions in regioselectivity (e.g., unexpected α vs. β attack) may arise from solvent polarity or counterion coordination. Replicate experiments in aprotic solvents (e.g., THF) to isolate electronic effects .

Q. What strategies resolve discrepancies in reported thermodynamic properties (e.g., ΔfH°liquid) of this compound?

- Validation Methods : Cross-reference data from NIST Chemistry WebBook with independent calorimetry measurements. Assess purity of samples via DSC (melting point consistency) and GC-MS (absence of byproducts). If discrepancies persist, conduct collaborative round-robin tests across labs to identify systematic errors .

Q. How can computational chemistry predict the catalytic activity of this compound in asymmetric synthesis?

- Methodology : Use molecular docking (AutoDock Vina) to model interactions between the compound and chiral catalysts (e.g., BINOL-derived phosphoric acids). Simulate enantiomeric excess (ee) via transition-state calculations (QM/MM). Validate predictions experimentally by synthesizing enantiomers and analyzing ee via chiral HPLC .

Q. Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on the photostability of this compound?

- Troubleshooting : Replicate studies under controlled light conditions (e.g., UV intensity, wavelength). Use actinometry to quantify photon exposure. Analyze degradation products via LC-MS to identify pathways (e.g., Norrish vs. Criegee mechanisms). Contradictions may stem from impurities or solvent-mediated side reactions .

Q. What experimental controls are essential when studying the biological activity of this compound derivatives?

- Best Practices : Include negative controls (solvent-only) and positive controls (e.g., known enzyme inhibitors). Use isogenic cell lines to rule out genetic variability. For in vivo studies, apply blinding and randomization to minimize bias. Disclose all raw data in supplementary materials for peer verification .

特性

IUPAC Name |

2-benzoylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVQIZRDLKWECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298331 | |

| Record name | 2-Benzoylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3580-38-9 | |

| Record name | 2-Benzoylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3580-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 122581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003580389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3580-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, 2-benzoyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。